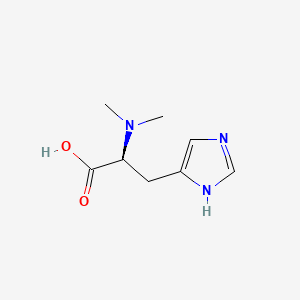

N,N-Dimethyl-L-histidine

Vue d'ensemble

Description

“N,N-Dimethyl-L-histidine” is a chemical compound with the formula C₈H₁₃N₃O₂ . It is a subclass of alkaloid and has a mass of 183.101±0 dalton . The chemical identifiers include canonical SMILES CN(C)C@@HC(=O)O and InChI InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)/t7-/m0/s1 .

Synthesis Analysis

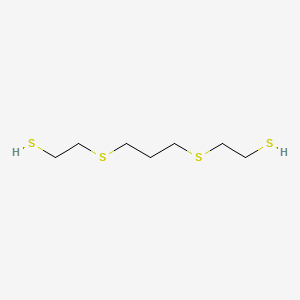

The synthesis of “N,N-Dimethyl-L-histidine” and its biosynthetic pathway intermediates has been reported using either histidine or ergothioneine (ESH) as the starting material . A PLP dependent β-lyase, EgtE, of mycobacteria, having the capability of cleaving the substrate, S - (β-amino-β-carboxyethyl)ergothioneine sulfoxide, to provide ESH .

Molecular Structure Analysis

“N,N-Dimethyl-L-histidine” has a molecular structure represented by the formula C₈H₁₃N₃O₂ . The 3D interactive representation of the molecule can be found in the Protein Data Bank .

Physical And Chemical Properties Analysis

“N,N-Dimethyl-L-histidine” is a non-polymer with a formal charge of 0 and a formula weight of 183.208 Da . The compound is a subclass of alkaloid .

Applications De Recherche Scientifique

Fluorescence Sensors for Detection

N,N-Dimethyl-L-histidine has been used in the construction of fluorescence sensors for the detection of L-histidine . In this application, silver nanoclusters modulated by copper ions were used for the turn-on, label-free detection of L-histidine . The fluorescence of these nanoclusters was quenched using Cu2+ through energy or electron transfer. However, the quenched fluorescence could be restored dramatically in the presence of L-histidine due to Cu2+ liberation from the nanoclusters and because of the chelation between the imidazole group of L-histidine and Cu2+ .

Nutritional Supplement

L-Histidine, which is a nutritionally essential amino acid, has unique biochemical and physiological properties that have created a good theoretical rationale to suggest the use of it as a nutritional supplement in a wide range of conditions . As N,N-Dimethyl-L-histidine is a derivative of L-Histidine, it may also have potential as a nutritional supplement.

Ionic Liquid Synthesis

A novel L-histidine based ionic liquid (LHIL) was developed and successfully synthesized . This could suggest potential applications of N,N-Dimethyl-L-histidine in the synthesis of novel ionic liquids.

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOBSLOLPCWZKQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947821 | |

| Record name | N,N-Dimethylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-L-histidine | |

CAS RN |

24940-57-6 | |

| Record name | N,N-Dimethyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24940-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024940576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

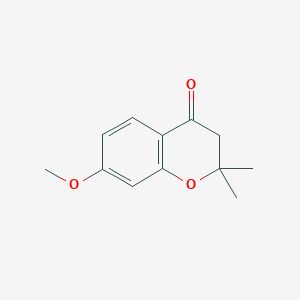

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

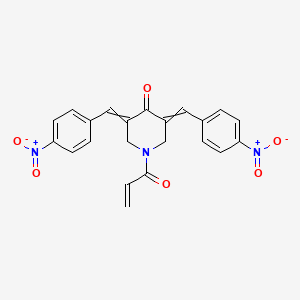

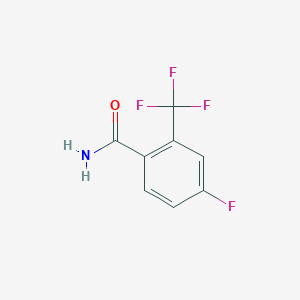

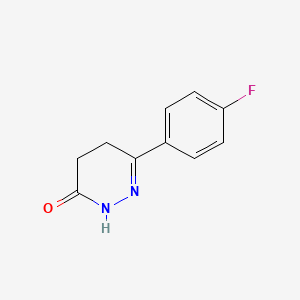

Feasible Synthetic Routes

Q & A

Q1: What is unique about the role of N,N-dimethylhistidine in thioamitide biosynthesis?

A1: N,N-dimethylhistidine (hdmHis) is a unique, non-proteinogenic amino acid residue found in thioamitides, a family of ribosomally synthesized and post-translationally modified peptides (RiPPs). Research shows that hdmHis arises from the enzymatic modification of histidine residues within the precursor peptide. This functionalization requires a multi-step process involving an S-adenosyl-l-methionine-dependent protein for bis-N-dimethylation of histidine, followed by β-hydroxylation by a 2-oxoglutarate-Fe(II) monooxygenase. Interestingly, these modifications depend on the presence of the leader peptide and the formation of the AviCys-containing macrocycle, but not on prior peptide thioamidation.

Q2: Can peptides containing N,N-dimethylhistidine be synthesized enzymatically?

A2: While research demonstrates the enzymatic formation of N,N-dimethylhistidine within the context of thioamitide biosynthesis, there is no direct evidence suggesting enzymatic synthesis of peptides containing this modified residue.

Q3: How does the methylation of histidine to N,N-dimethylhistidine occur in Neurospora crassa?

A3: Neurospora crassa utilizes a specific methyltransferase enzyme to convert L-histidine to hercynine (histidine betaine). This enzyme catalyzes the stepwise methylation of L-histidine, forming α-N-methyl-L-histidine and α,N,N-dimethyl-L-histidine as intermediates before the final product, hercynine. The methylation process relies on S-adenosylmethionine as the methyl donor.

Q4: How does the coordination behavior of N,N-dimethylhistidine with copper(II) differ from histidine and Nτ-methylhistidine?

A4: Studies using circular dichroism spectroscopy reveal that N,N-dimethylhistidine exhibits a greater tendency for glycine-like coordination with copper(II) compared to histidine and Nτ-methylhistidine. This preference influences the overall structure and stability of the resulting copper(II) complexes. For instance, bis(N,N-dimethylhistidinato)copper(II) primarily exists as a mixed-chelation complex with one ligand bound glycine-like and the other histamine-like, whereas bis(Nτ-methylhistidinato)copper(II) shows an equilibrium between mixed-chelation and dual histamine-like binding modes.

Q5: Can N,N-dimethylhistidine be incorporated into polymers for biomedical applications?

A5: Yes, N,N-dimethylhistidine can be incorporated into biopolymers. For example, it has been used as a grafting component in biodegradable poly(ethylene glycol)-co-poly(L-lysine) multiblock copolymers. The inclusion of N,N-dimethylhistidine aimed to enhance the endosomal escape ability of these polymers, potentially improving their efficacy as non-viral gene delivery vectors.

Q6: Are there any known protein structures available that provide insights into the interaction of N,N-dimethylhistidine with enzymes?

A6: Yes, recent research has successfully crystallized the ergothioneine-biosynthetic methyltransferase EgtD in complex with both N,N-dimethylhistidine alone and in a ternary complex with N,N-dimethylhistidine and S-adenosylhomocysteine (SAH). These structures provide valuable information about the binding mode and interactions of N,N-dimethylhistidine within the active site of this enzyme, potentially enabling future structure-based drug design efforts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1330803.png)

![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)